2,4-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
CAS No.: 400076-84-8
Cat. No.: VC21525555
Molecular Formula: C18H19Cl2N3O
Molecular Weight: 364.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 400076-84-8 |
|---|---|
| Molecular Formula | C18H19Cl2N3O |
| Molecular Weight | 364.3g/mol |
| IUPAC Name | 2,4-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C18H19Cl2N3O/c1-22-8-10-23(11-9-22)17-5-3-2-4-16(17)21-18(24)14-7-6-13(19)12-15(14)20/h2-7,12H,8-11H2,1H3,(H,21,24) |
| Standard InChI Key | OUPSHHMGNLAVPC-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl |
| Canonical SMILES | CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Introduction
Chemical Structure and Properties
Molecular Identification
2,4-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is an organic compound with a benzamide backbone and specific functional group modifications. It is characterized by a molecular formula of C18H19Cl2N3O with a molecular weight of approximately 364.3 g/mol. The compound is identifiable through its unique CAS number 400076-84-8, which serves as its principal registry identifier in chemical databases. The structural composition includes two chlorine atoms positioned at the 2 and 4 locations on a benzene ring, with a methylpiperazine group integrated into the molecular framework.
Structural Characteristics
The molecular structure of 2,4-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide comprises several key components:
-
A benzamide core structure (C-NH-CO)
-
Two chlorine atoms at positions 2 and 4 on one benzene ring
-
A piperazine ring substituted with a methyl group
-
The piperazine moiety attached to position 2 of a phenyl ring
This structural arrangement creates a molecule with multiple functional sites that can participate in various chemical interactions and biological activities. The compound's IUPAC nomenclature follows standard organic chemistry naming conventions, reflecting its complex structure with multiple substituents and functional groups.
Physical and Chemical Properties
The physical properties of 2,4-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide include typical characteristics of benzamide derivatives. It presents as a solid compound at room temperature with solubility profiles consistent with its structural features. The presence of chlorine atoms enhances its lipophilicity, while the piperazine group contributes to its basic properties and potential for hydrogen bonding interactions.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C18H19Cl2N3O | |
| Molecular Weight | 364.3 g/mol | |
| CAS Number | 400076-84-8 | |
| InChI | InChI=1S/C18H19Cl2N3O/c1-22-8-10-23(11-9-22)17-5-3-2-4-16(17)21-18(24)14-7-6-13(19)12-15(14)20 | |
| InChI Key | OUPSHHMGNLAVPC-UHFFFAOYSA-N | |
| Canonical SMILES | CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Synthesis Methods and Production
Synthetic Routes
| Synthesis Component | Details | Function |
|---|---|---|
| Starting Materials | 2,4-dichlorobenzoyl chloride, 2-(4-methylpiperazin-1-yl)aniline | Primary reactants |
| Solvents | Dichloromethane, chloroform | Reaction medium |
| Catalysts | Triethylamine, pyridine | Acid neutralization |
| Atmosphere | Nitrogen or argon | Prevent oxidation |
| Temperature | Variable, often room temperature after initial mixing | Reaction control |
Chemical Reactivity Profile
Types of Reactions
2,4-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide demonstrates reactivity patterns characteristic of its functional groups. The compound can participate in various reaction types:
-
Substitution reactions, particularly at the chlorine-substituted positions, where nucleophiles can replace the halogen atoms
-
Oxidation and reduction processes that target specific functional groups within the molecule
-
Hydrolysis reactions of the amide bond under appropriate acidic or basic conditions
-
Coordination chemistry involving the nitrogen atoms of the piperazine ring
Reaction Mechanisms
The reactivity mechanisms of this compound are governed by the electronic and steric properties of its constituent functional groups. The chlorine atoms at positions 2 and 4 on the benzene ring create sites susceptible to nucleophilic attack. The amide group can undergo hydrolysis through typical addition-elimination mechanisms. The piperazine nitrogen atoms can function as nucleophiles or as coordination sites in metal complexation reactions.
Reactants and Products
Common reagents that interact with 2,4-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide include:
-
Nucleophiles such as sodium methoxide or potassium thiolate that target the chlorinated positions
-
Oxidizing agents like potassium permanganate that can modify the aromatic ring systems
-
Reducing agents including lithium aluminum hydride that can affect the amide functionality
-
Hydrolytic reagents such as aqueous acids or bases that cleave the amide bond
The resulting products from these reactions include substituted derivatives, oxidized compounds, and hydrolysis products that retain portions of the original molecular framework.
Applications in Scientific Research
Medicinal Chemistry Applications
In the field of medicinal chemistry, 2,4-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide serves as an important building block for the development of bioactive compounds. Its structural features, particularly the combination of aromatic rings with specific substitution patterns and the piperazine moiety, make it relevant for the synthesis of compounds with potential therapeutic activities. The methylpiperazine group, in particular, is a common motif in many pharmaceutical agents, contributing to both the pharmacokinetic and pharmacodynamic properties of drug candidates.
Biological Activity Studies
Research into the biological activities of 2,4-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has explored several potential therapeutic applications:
-
Antimicrobial properties against various bacterial and fungal pathogens
-
Anticancer activities through specific cellular pathway interactions
-
Anti-inflammatory effects mediated by enzyme inhibition mechanisms
-
Central nervous system activity due to the piperazine component
These investigations highlight the compound's versatility as a research tool in drug discovery and development processes.
Materials Science Applications
Beyond biological applications, 2,4-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has been explored in materials science contexts. The compound's structural characteristics can contribute to the development of specialized polymers and nanomaterials with tailored physical properties. These applications leverage the molecule's ability to form specific intermolecular interactions and its potential for incorporation into larger molecular assemblies.
Mechanism of Action
Molecular Targets and Interactions
The biological activity of 2,4-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is associated with its ability to interact with specific molecular targets. Its structural features allow for binding to various receptors and enzymes involved in cellular processes. The compound may function as an inhibitor of certain enzymes implicated in disease pathways, with the specificity of these interactions determined by the precise three-dimensional arrangement of its functional groups.
Signaling Pathways
Research suggests that 2,4-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide and related compounds may influence signaling pathways associated with:
-
Cell proliferation regulation
-
Apoptotic mechanisms
-
Inflammatory response cascades
-
Neurotransmitter systems, particularly those involving dopaminergic and serotonergic pathways
These pathway interactions form the basis for the compound's potential therapeutic applications, especially in areas such as oncology and neuropharmacology.
Structure-Activity Relationships
Structural Analogues
Understanding the structure-activity relationships of 2,4-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide requires examination of its structural analogues. Comparative analysis with compounds that share similar structural elements but differ in specific substituents provides insights into the importance of each molecular component for biological activity.
Some notable structural analogues include:
-
2,4-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide
-
2,4-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]propionamide
Key Structural Features
Analysis of the structure-activity relationships reveals several key structural features that contribute to the compound's properties:
-
The 2,4-dichloro substitution pattern on the benzene ring, which affects both lipophilicity and electronic properties
-
The amide linkage, which contributes to hydrogen bonding capabilities and conformational flexibility
-
The piperazine ring with its methyl substituent, which influences basicity and receptor interactions
-
The position of attachment to the phenyl ring, which determines the three-dimensional orientation of functional groups
Research Applications and Case Studies
Kinase Inhibition Studies
Research into 2,4-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide and structurally similar compounds has revealed potential applications in kinase inhibition. Protein kinases are crucial enzymes involved in cellular signaling and represent important targets for therapeutic intervention in various diseases, particularly cancer. Studies have demonstrated that benzamide derivatives with appropriate substitution patterns can exhibit inhibitory activity against specific kinases, with varying degrees of potency and selectivity.
| Kinase Target | Inhibition Profile | Structural Requirements |
|---|---|---|
| Bcr-Abl1 | Moderate activity | Requires halogen substituents |
| FGFR1 | Potent (IC50 < 30 nM) | Methylpiperazine moiety critical |
| JAK family | Variable activity | Position of substitution important |
Anticancer Research
The anticancer potential of 2,4-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has been investigated in various experimental models. Research findings indicate that the compound and its analogues can affect cancer cell proliferation through multiple mechanisms. These include direct cytotoxic effects, interference with cell cycle progression, and modulation of signaling pathways critical for cancer cell survival and proliferation.
Future Research Directions
Optimization Opportunities
Future research on 2,4-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide presents several optimization opportunities:
-
Structural modifications to enhance specificity for particular molecular targets
-
Development of more efficient synthetic routes to improve yield and reduce waste
-
Investigation of alternative substitution patterns to modulate physical properties and biological activities
-
Exploration of combination approaches with other bioactive compounds
These research avenues may lead to improved derivatives with enhanced therapeutic potential or specialized applications in various scientific fields.
Emerging Applications
Emerging applications for 2,4-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide include:
-
Development as a molecular probe for specific biological targets
-
Utilization in bioorthogonal chemistry for selective labeling applications
-
Incorporation into novel drug delivery systems to leverage its physicochemical properties
-
Exploration in photochemistry and materials science applications
These developing areas highlight the compound's versatility beyond traditional pharmaceutical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume